cytosolic phosphoprotein p19
Description
Properties
CAS No. |
126195-39-9 |
|---|---|
Molecular Formula |
C23H31N3O3 |
Synonyms |
cytosolic phosphoprotein p19 |
Origin of Product |
United States |
Molecular Characteristics and Structural Basis of Cytosolic Phosphoprotein P19 Function
Primary Structure and Amino Acid Composition of Cytosolic Phosphoprotein p19
This compound is a relatively small protein, comprised of 148 amino acids in humans. deepdyve.comuniprot.org Analysis of the protein purified from bovine brain revealed that its primary structure has a modified N-terminus. nih.gov Specifically, the initiator methionine is removed, and the subsequent alanine (B10760859) residue is N-acetylated, resulting in a blocked amino terminus. nih.gov The protein is considered highly conserved across species. nih.govnih.gov
As its name suggests, p19 has a molecular weight of approximately 19 kilodaltons (kDa). nih.govnih.gov This has been consistently observed across various studies and cell types. nih.govresearchgate.net For instance, it has been identified as a 19,000 mol wt group of cytosolic proteins in mouse pituitary tumor cells and rat and hamster insulinoma cells. nih.gov The recombinant human form of the protein has a calculated molecular mass of 19.4 kDa. prospecbio.com Studies using techniques like sucrose (B13894) density gradient centrifugation and gel filtration have further substantiated these molecular size estimations, suggesting that the native form of p19 is a monomer. researchgate.net
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Alternative Names | Stathmin 1 (STMN1), Oncoprotein 18 (Op18), Metablastin | uniprot.orgprospecbio.comdiva-portal.org |
| Molecular Weight | ~19 kDa | nih.govnih.govnih.gov |
| Calculated Mass | 19.4 kDa (Human Recombinant) | prospecbio.com |
| Amino Acid Count | 148 (Human) | deepdyve.comuniprot.org |
| Native Form | Asymmetrically shaped monomer | researchgate.net |
| N-Terminus | Blocked (N-acetylated alanine) | nih.gov |
Functional Domains and Regions of this compound
The structure of p19 can be broadly divided into two principal functional domains: an N-terminal regulatory region and a C-terminal interaction domain. molbiolcell.orgpnas.org This modular structure allows the protein to act as a relay, where the activity of the C-terminal domain is controlled by modifications within the N-terminal region. pnas.org
The N-terminal portion of p19 serves as a key regulatory domain that contains multiple phosphorylation sites. molbiolcell.orgpnas.org This region is the target of various protein kinases that are activated by diverse extracellular signals, making p19 an integration point for multiple signal transduction pathways. nih.govmolbiolcell.org Studies have identified specific phosphorylation sites at Serine-25 and Serine-38. nih.gov These sites are located in sequence contexts suggesting they are targeted by proline-directed serine protein kinases. nih.gov The phosphorylation of these sites is a critical event that modulates the protein's function. pnas.org For example, the N-terminus is directly involved in promoting microtubule catastrophes, a function that is regulated by its phosphorylation state. plos.org
The C-terminal half of p19 functions as an interaction domain. molbiolcell.org This region is predicted to form α-helical coiled-coil structures, which are common motifs for protein-protein interactions. molbiolcell.orgpnas.org The primary role of this domain is to interact with tubulin, the building block of microtubules. plos.org The C-terminal domain is responsible for the tubulin-sequestering activity of p19, effectively binding to two tubulin heterodimers and preventing them from polymerizing into microtubules. plos.org The ability of this domain to bind tubulin is regulated by the phosphorylation status of the N-terminal domain. plos.org
Table 2: Functional Domains of this compound
| Domain | Location | Key Features & Functions | Source(s) |
|---|---|---|---|
| N-terminal Regulatory Region | N-terminus | Contains multiple phosphorylation sites (e.g., Ser25, Ser38); Integrates signals from various kinases; Regulates protein activity and stability. | nih.govmolbiolcell.orgpnas.orgplos.org |
| C-terminal Interaction Domain | C-terminus | Contains predicted α-helical coiled-coil structures; Binds to tubulin heterodimers (tubulin-sequestering activity); Mediates protein-protein interactions. | molbiolcell.orgpnas.orgplos.org |
Conformational Dynamics of this compound
This compound is not a static, rigidly folded protein. Instead, it exhibits significant conformational dynamics that are essential to its function. Physicochemical analysis indicates that p19 is an asymmetrically shaped monomer, which deviates from a typical globular protein structure. researchgate.net
The protein's conformation is dynamically regulated, primarily through the phosphorylation of its N-terminal domain. pnas.org This process is sometimes referred to as "regulated unfolding." pnas.org Phosphorylation at sites within the N-terminal region can induce local destabilization and unfolding of this part of the protein. pnas.org This conformational change is a key mechanistic switch; it reduces the affinity of the C-terminal domain for tubulin, thereby decreasing its microtubule-destabilizing activity. nih.gov This phosphorylation-induced unfolding not only modulates p19's interaction with tubulin but also primes the protein for ubiquitination and subsequent degradation, thus controlling its cellular levels. pnas.org Therefore, the dynamic interplay between phosphorylation and conformational changes allows p19 to respond rapidly to cellular signals and precisely regulate microtubule dynamics.
Post Translational Modifications and Regulatory Mechanisms of Cytosolic Phosphoprotein P19 Activity
Phosphorylation of Cytosolic Phosphoprotein p19
Phosphorylation of p19 occurs on four key serine residues located in its N-terminal regulatory domain: Serine-16 (Ser-16), Serine-25 (Ser-25), Serine-38 (Ser-38), and Serine-63 (Ser-63). molbiolcell.orgbiologists.comnih.gov The phosphorylation of these sites is not an all-or-nothing event but rather a combinatorial process, leading to various phosphorylated isoforms of p19, each with potentially distinct functional capacities. uniprot.org This multi-site phosphorylation allows for a finely-tuned regulation of p19's microtubule-destabilizing activity in response to a wide array of extracellular signals and intracellular cues, particularly during the cell cycle. nih.gov
Identification and Mapping of Key Phosphorylation Sites
The identification and mapping of the specific serine residues on p19 that undergo phosphorylation have been critical to understanding its regulatory mechanisms. These sites are targeted by a diverse set of protein kinases, highlighting p19's role as a convergence point for multiple signaling cascades.
Phosphorylation at Ser-16 is a significant regulatory event that has been shown to be crucial in modulating p19's activity. plos.orgmdpi.com This modification is primarily mediated by Ca2+/calmodulin-dependent protein kinases (CaMKs), such as CaMK II and CaMK IV/Gr. biologists.comnih.govbiologists.com Additionally, cAMP-dependent protein kinase (PKA) and p21-activated kinases (PAKs) have been implicated in phosphorylating this site. uniprot.org
Research indicates that phosphorylation of Ser-16 plays a critical role in suppressing the microtubule-destabilizing effect of p19. nih.govmdpi.com This phosphorylation event weakens the interaction between p19 and tubulin, thereby promoting microtubule assembly. nih.gov Studies using site-directed mutagenesis have demonstrated that preventing phosphorylation at Ser-16 enhances the microtubule-destabilizing activity of p19. nih.gov Conversely, mimicking phosphorylation at this site reduces its activity. In response to oxidative stress, JNK-dependent phosphorylation of Ser-16 has been observed in hepatocytes. Furthermore, in neuronal cells, phosphorylation at Ser-16 is linked to neuron polarization and dendritic arbor development. uniprot.org
| Kinase(s) | Cellular Process/Signal | Effect on p19 Activity | Key Findings |
| CaMK II, CaMK IV/Gr | Ca2+ signaling, Neuronal development | Inhibition | Phosphorylation at Ser-16 is crucial for suppressing microtubule destabilization and is involved in dendritic arborization. biologists.comnih.govbiologists.com |
| PKA | cAMP-linked signaling | Inhibition | Dual phosphorylation of Ser-16 and Ser-63 by PKA is sufficient to switch off p19 activity. uniprot.org |
| PAKs | Rac/Cdc42 signaling | Inhibition | PAKs can phosphorylate Ser-16, integrating signals from small GTPases. |
| JNK | Oxidative stress | Inhibition | JNK-dependent phosphorylation of Ser-16 occurs in response to superoxide-induced oxidative stress. |
Serine-25 is a primary target for proline-directed kinases, most notably the mitogen-activated protein kinases (MAPKs). biologists.com It is also a substrate for cyclin-dependent kinases (CDKs) during the cell cycle. nih.govnih.govbiologists.com Phosphorylation at this site is often observed in response to growth factors, stress signals, and during mitosis. biologists.com
While phosphorylation at Ser-25 alone has a less pronounced effect on p19's activity compared to Ser-16 or Ser-63, it is a crucial step in the hierarchical phosphorylation of p19. nih.gov Phosphorylation of the CDK sites, Ser-25 and Ser-38, appears to be a prerequisite for the subsequent phosphorylation of Ser-16 and Ser-63 during mitosis. nih.gov In hepatocytes, oxidative stress has been shown to induce JNK-dependent phosphorylation of Ser-25.
| Kinase(s) | Cellular Process/Signal | Effect on p19 Activity | Key Findings |
| MAPKs (e.g., ERK1/2) | Growth factor signaling, Stress response | Minor inhibition | A major cytosolic target for MAPK, contributing to the overall phosphorylation state. biologists.com |
| CDKs (e.g., p34cdc2) | Cell cycle progression (Mitosis) | Minor inhibition (primes for further phosphorylation) | Dual phosphorylation with Ser-38 is required for subsequent inhibitory phosphorylation at Ser-16 and Ser-63. nih.govnih.govbiologists.com |
| JNK | Oxidative stress | Minor inhibition | JNK-dependent phosphorylation of Ser-25 is observed under conditions of oxidative stress. |
Similar to Ser-25, Serine-38 is a target for proline-directed kinases, particularly CDKs like p34cdc2, during the G2/M phase of the cell cycle. nih.govnih.govbiologists.com Its phosphorylation is a key event in downregulating p19 activity to allow for the formation of the mitotic spindle. nih.gov
The phosphorylation of Ser-38, in conjunction with Ser-25, is considered a critical step that facilitates the subsequent phosphorylation of Ser-16 and Ser-63, leading to the complete inactivation of p19's microtubule-destabilizing function during mitosis. nih.gov Studies have also implicated the kinase KIS in phosphorylating Ser-38, which can lead to the degradation of p19. biologists.com Furthermore, JNK-dependent phosphorylation of Ser-38 has been documented in hepatocytes under oxidative stress.
| Kinase(s) | Cellular Process/Signal | Effect on p19 Activity | Key Findings |
| CDKs (e.g., p34cdc2) | Cell cycle progression (Mitosis) | Minor inhibition (primes for further phosphorylation) | Phosphorylation with Ser-25 is a prerequisite for the full inactivation of p19 during mitosis. nih.govnih.govbiologists.com |
| KIS | Cell cycle regulation | Leads to degradation | KIS-mediated phosphorylation at Ser-38 can target p19 for degradation. biologists.com |
| JNK | Oxidative stress | Minor inhibition | Oxidative stress induces JNK-dependent phosphorylation at this site. |
Serine-63 is a major phosphorylation site for cAMP-dependent protein kinase (PKA). biologists.comuniprot.org Phosphorylation at this site significantly reduces the ability of p19 to bind to tubulin, thereby inhibiting its microtubule-destabilizing activity. nih.gov
Research has shown that phosphorylation of Ser-63, either alone or in combination with Ser-16, is highly effective at switching off p19 function. nih.govnih.gov Studies using aspartate substitution to mimic phosphorylation at Ser-63 nearly abolished the microtubule-destabilizing effect of p19 in intact cells. nih.gov The dual phosphorylation of Ser-16 and Ser-63 by PKA has been demonstrated to be both necessary and sufficient to inactivate p19. uniprot.org
| Kinase(s) | Cellular Process/Signal | Effect on p19 Activity | Key Findings |
| PKA | cAMP-linked signaling | Strong inhibition | A major site for PKA-mediated inactivation of p19. biologists.comuniprot.org |
| Unidentified Kinases | Mitosis | Inhibition | Contributes to the overall downregulation of p19 activity during mitosis. nih.gov |
While the four serine residues—16, 25, 38, and 63—are the well-established and primary phosphorylation sites on this compound (stathmin), it is important to distinguish it from other proteins that may share a similar nomenclature. For instance, the cyclin-dependent kinase inhibitor p19INK4d is also a phosphoprotein, and it is regulated by phosphorylation at Serine-66 and Serine-76. plos.orgpnas.orgnih.govmdpi.com However, these phosphorylation sites are specific to p19INK4d and have not been identified as phosphorylation sites on the primary this compound/stathmin. plos.orgpnas.orgnih.govmdpi.com Current research on p19/stathmin is predominantly focused on the regulatory interplay of the four key serine residues within its N-terminal domain.
Regulatory Kinases Orchestrating this compound Phosphorylation
Stathmin's function is downregulated by phosphorylation at four key serine residues: Serine-16 (Ser16), Serine-25 (Ser25), Serine-38 (Ser38), and Serine-63 (Ser63). oncotarget.complos.org This phosphorylation reduces stathmin's affinity for tubulin, increasing the concentration of tubulin available for microtubule assembly. wikipedia.orgbiologists.comkoreascience.kr This process is critical for the formation of the mitotic spindle during cell division. wikipedia.org A variety of kinases, activated by different signaling pathways, target these specific sites. atlasgeneticsoncology.orgnih.gov
Cyclic AMP-Dependent Protein Kinase (PKA) is a key kinase that phosphorylates stathmin. atlasgeneticsoncology.orgresearchgate.net Research indicates that PKA primarily targets Ser16 and Ser63. biologists.comnih.gov In vitro studies have demonstrated that PKA can catalyze the phosphorylation of both these sites. nih.gov This phosphorylation is significant in various cellular contexts, including stress responses. For instance, during hyperosmotic stress, PKA signaling is responsible for phosphorylating stathmin at Ser63. nih.gov This modification, along with phosphorylation at other sites, helps to maintain the integrity of interphase microtubules. nih.gov
Protein Kinase C (PKC) activation leads to the phosphorylation of stathmin. iiarjournals.orgoup.com The PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA) has been shown to induce extensive stathmin phosphorylation, an effect that can be counteracted by the PKC inhibitor staurosporine. iiarjournals.orgoup.com This suggests that stathmin is a downstream target in PKC-mediated signaling pathways, such as the one triggered by Luteinizing Hormone-Releasing Hormone (LHRH). iiarjournals.orgoup.com While stathmin may not be a direct substrate for PKC in vitro, evidence points to PKC's involvement, possibly through downstream kinases. oup.com PKC has been identified as one of the kinases that can phosphorylate Ser16 of stathmin. oncotarget.com
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating stathmin phosphorylation in response to growth factors and stress signals. nih.govnih.gov MAPKs, including the ERK and p38 subfamilies, target the proline-directed serine residues Ser25 and Ser38. oncotarget.comnih.gov
ERK: In response to nerve growth factor (NGF), the p42 and p44 isoforms of MAPK (ERK1/2) are the primary kinases that phosphorylate stathmin, with Ser25 being the major site and Ser38 a minor one. nih.gov This phosphorylation is dependent on MAPK activity and can be blocked by MAPK cascade inhibitors. researchgate.net
JNK: The c-Jun N-terminal kinase (JNK), another MAPK family member, phosphorylates stathmin on Ser25 and Ser38 in response to hyperosmotic stress. plos.orgnih.gov JNK-mediated phosphorylation has been identified as a cytoprotective mechanism. nih.gov
p38 MAPK: The p38 delta isoform of MAPK has a high in vitro phosphorylating activity against stathmin, targeting Ser25 and Ser38. nih.gov This phosphorylation can be induced by osmotic stress. nih.gov Both ERK and p38 pathways can converge to phosphorylate stathmin at Ser25 in response to stimuli like hepatocyte growth factor (HGF). ohiolink.edu
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle and are responsible for phosphorylating stathmin during mitosis. nih.gov CDKs, specifically p34cdc2, target the proline-flanked serine residues Ser25 and Ser38. biologists.comnih.gov This phosphorylation is a critical event for inactivating stathmin's microtubule-destabilizing activity, allowing for the assembly of the mitotic spindle. nih.govnih.gov While phosphorylation at these CDK sites is necessary to inhibit stathmin, it is not always sufficient on its own and often occurs in conjunction with phosphorylation at other sites like Ser16 or Ser63. nih.govpnas.org
The p38 protein kinase, a member of the MAPK family, is indeed relevant to stathmin regulation. nih.govohiolink.edu The p38 delta isoform, in particular, has been identified as a novel kinase for stathmin, demonstrating significantly higher activity in phosphorylating it compared to other p38 isoforms. nih.gov This phosphorylation occurs at Ser25 and Ser38 both in vitro and in cells, and can be triggered by cellular stresses like osmotic pressure. nih.gov Furthermore, p38 signaling contributes to stathmin phosphorylation at Ser25 in response to certain growth factors, working in concert with the ERK pathway to regulate processes like epithelial-mesenchyme transition. ohiolink.edu
Table 1: Kinases Regulating this compound (Stathmin) Phosphorylation
| Kinase Family | Specific Kinase | Phosphorylation Site(s) | Cellular Context/Stimulus |
|---|---|---|---|
| PKA | Cyclic AMP-Dependent Protein Kinase | Ser16, Ser63 | Basal regulation, Hyperosmotic stress biologists.comnih.govnih.gov |
| PKC | Protein Kinase C | Ser16 | LHRH signaling, TPA stimulation oncotarget.comiiarjournals.orgoup.com |
| MAPK | ERK1/2 (p42/p44) | Ser25 (major), Ser38 (minor) | Nerve Growth Factor (NGF) nih.gov |
| JNK | Ser25, Ser38 | Hyperosmotic stress, Oxidative stress plos.orgnih.gov | |
| p38 delta | Ser25, Ser38 | Osmotic stress nih.gov |
| CDKs | p34cdc2 (CDK1) | Ser25, Ser38 | Mitosis, Cell cycle progression biologists.comnih.govnih.gov |
Phosphatase-Mediated Dephosphorylation of this compound
The phosphorylation state of stathmin is dynamically reversed by the action of protein phosphatases, which remove phosphate (B84403) groups. This dephosphorylation is crucial for reactivating stathmin's microtubule-destabilizing function, particularly as cells complete mitosis and enter the next interphase. nih.govnih.gov The constitutive expression of stathmin throughout the cell cycle suggests that dephosphorylation, rather than protein degradation, is the primary mechanism for returning stathmin to its active, unphosphorylated state in the G1 phase. nih.govnih.gov
In vitro studies have identified several key phosphatases that dephosphorylate stathmin:
Protein Phosphatase 1 (PP1): PP1 is capable of dephosphorylating stathmin. atlasgeneticsoncology.orgkoreascience.krnih.gov It has distinct roles from PP2A in controlling microtubule dynamics during mitosis. sdbonline.org The pSer25 site of stathmin is a known substrate for the catalytic subunit of PP1 (PP1c) in vitro. rsc.org
Protein Phosphatase 2A (PP2A): PP2A is a major serine/threonine phosphatase that targets stathmin. atlasgeneticsoncology.orgkoreascience.krnih.gov Inhibition of PP2A with agents like okadaic acid leads to a significant increase in stathmin phosphorylation, highlighting PP2A's role in maintaining its dephosphorylated state. nih.govnih.gov PP2A has been shown to regulate microtubule catastrophes in mitosis, partly by controlling stathmin's phosphorylation and activity. sdbonline.org Eribulin, an anti-cancer drug, can induce stathmin phosphorylation by downregulating PP2A expression. jst.go.jp
Protein Phosphatase 2B (PP2B or Calcineurin): PP2B also dephosphorylates stathmin in vitro. atlasgeneticsoncology.orgkoreascience.krnih.gov
These phosphatases exhibit differential, site-specific patterns of dephosphorylation, suggesting a complex and finely tuned regulation of stathmin's activity. nih.govnih.gov
Table 2: Phosphatases Regulating this compound (Stathmin) Dephosphorylation
| Phosphatase | Abbreviation | Role in Stathmin Regulation |
|---|---|---|
| Protein Phosphatase 1 | PP1 | Dephosphorylates stathmin, with a distinct role from PP2A in mitotic microtubule dynamics. atlasgeneticsoncology.orgnih.govsdbonline.org |
| Protein Phosphatase 2A | PP2A | A major phosphatase for stathmin; its inhibition increases stathmin phosphorylation. atlasgeneticsoncology.orgnih.govnih.gov |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| 12-O-tetradecanoylphorbol-13-acetate (TPA) |
| Eribulin |
| FTY720 |
| Okadaic acid |
| Staurosporine |
| Tubulin |
| Serine |
Functional Consequences of Phosphorylation on this compound Conformation and Activity
Phosphorylation is the most well-characterized PTM of stathmin and plays a pivotal role in regulating its function. Stathmin can be phosphorylated on up to four serine residues: Ser16, Ser25, Ser38, and Ser63. iiarjournals.orgnih.gov This sequential phosphorylation dramatically reduces stathmin's affinity for tubulin, thereby diminishing its microtubule-destabilizing activity. iiarjournals.orgnih.gov
The functional consequences of phosphorylation are directly linked to conformational changes in the stathmin protein. Unphosphorylated stathmin exists in a globally disordered state but possesses a transiently formed amphipathic helix. embopress.org Phosphorylation, particularly at Ser63 located within a helix initiation site, disrupts this helical structure. embopress.org This structural alteration is critical as it impairs the ability of stathmin to bind to tubulin dimers. embopress.org
The impact of phosphorylation on stathmin's activity is most evident during the cell cycle. In interphase, stathmin is largely unphosphorylated and actively sequesters tubulin, preventing microtubule polymerization. iiarjournals.orgnih.gov As the cell enters mitosis, a cascade of kinase activity leads to the phosphorylation of stathmin. nih.gov This "inactivation" of stathmin allows for the rapid polymerization of microtubules, which is essential for the formation of the mitotic spindle. nih.govnih.gov Overexpression of non-phosphorylatable stathmin mutants has been shown to disrupt spindle formation, highlighting the necessity of this regulatory mechanism. nih.gov
Furthermore, research indicates that the effect of stathmin phosphorylation on microtubule assembly is dependent on the concentration of tubulin. nih.gov At low tubulin concentrations, even partially phosphorylated stathmin can still effectively sequester tubulin. nih.gov This suggests a highly sensitive and context-dependent regulatory system. The dephosphorylation of stathmin at the end of mitosis, likely carried out by protein phosphatases such as PP1 and PP2A, is equally important for returning stathmin to its active, microtubule-destabilizing state for the subsequent interphase. portlandpress.com
Table 1: Functional Consequences of Stathmin Phosphorylation
| Phosphorylation Site | Kinases Involved (Examples) | Functional Consequence | Impact on Microtubule Dynamics |
|---|---|---|---|
| Ser16 | PKA, CamKII | Reduced tubulin binding affinity. nih.govmolbiolcell.org | Promotes microtubule polymerization. nih.gov |
| Ser25 | MAPK, Cdk1 | Decreased tubulin sequestering activity. molbiolcell.org | Allows for microtubule assembly. molbiolcell.org |
| Ser38 | Cdk1 | Contributes to the overall inactivation of stathmin. embopress.org | Facilitates mitotic spindle formation. embopress.org |
| Ser63 | PKA, Cdk1 | Disrupts transient helical structure, significantly reducing tubulin binding. embopress.org | Suppresses inhibition of microtubule polymerization. iiarjournals.orgembopress.org |
Other Post-Translational Modifications of this compound
Beyond phosphorylation, other PTMs contribute to the regulation of stathmin's function, adding further layers of complexity to its activity.
Ubiquitination
Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often targeting it for degradation by the proteasome. youtube.comyoutube.com Research has identified stathmin as a target for ubiquitination. The E3 ubiquitin ligase Rlim has been shown to interact with stathmin, leading to its ubiquitination and subsequent proteasomal degradation. merckmillipore.com
This process provides a mechanism for regulating the cellular levels of stathmin protein. By promoting its turnover, Rlim-mediated ubiquitination can effectively decrease the pool of available stathmin, thereby influencing microtubule stability and processes dependent on microtubule dynamics, such as cell proliferation and cell cycle progression. merckmillipore.com Forcing the overexpression of Rlim leads to a decrease in stathmin levels, while inhibiting Rlim expression results in an increase in stathmin protein. merckmillipore.com This highlights ubiquitination as a significant pathway for controlling stathmin's oncogenic potential by modulating its protein stability. merckmillipore.com
Table 2: Other Post-Translational Modifications of Stathmin
| Modification | Enzyme/System | Functional Consequence |
|---|---|---|
| N-acetylation | N-acetyltransferases (NATs) scirp.org | Potential modulation of protein activity and stability; specific effects on stathmin require further investigation. scirp.orgnih.gov |
| Ubiquitination | Rlim (E3 ubiquitin ligase) merckmillipore.com | Targets stathmin for proteasomal degradation, thereby regulating its cellular protein levels. merckmillipore.com |
Cellular Localization and Dynamics of Cytosolic Phosphoprotein P19
Predominant Cytosolic Localization
Phosphoprotein p19 is ubiquitously identified as a cytosolic protein, a characteristic confirmed across numerous studies. researchgate.netmolbiolcell.orgnih.gov It is considered a widespread cytoplasmic phosphoprotein essential for regulating the cell's internal architecture. wikipedia.orgbiologists.com Gene database annotations explicitly list its subcellular location as the cytoplasm and, more specifically, the cytosol. wikipedia.org
Immunofluorescence studies in various cell lines, such as HeLa cells, have shown a distinct punctate staining pattern for p19 throughout the cytoplasm, often with a higher concentration in the area surrounding the nucleus. biologists.com In mouse oocytes, p19 presents as a fine, punctate pattern within the cytoplasm. nih.gov This widespread cytosolic distribution allows it to act as a relay molecule, integrating diverse intracellular signaling pathways that control cell proliferation and differentiation. molbiolcell.orgnih.gov While the protein itself is largely soluble within the cytosol, some members of the larger stathmin family possess modifications that anchor them to the Golgi apparatus. molbiolcell.org However, the archetypal p19 (Stathmin 1) lacks these modifications, contributing to its primarily cytosolic nature. nih.gov
| Cell/System Studied | Observed Localization Pattern | Reference |
|---|---|---|
| General Classification | Ubiquitous cytosolic phosphoprotein | researchgate.netmolbiolcell.orgnih.gov |
| HeLa Cells | Punctate staining in cytoplasm, concentrated around the nucleus | biologists.com |
| Mouse Oocytes | Fine cytoplasmic punctuate pattern | nih.gov |
| General (vs. family members) | Widespread cytosolic distribution, lacks Golgi-anchoring domains | molbiolcell.orgnih.gov |
Association with the Cytoskeleton
The primary function of p19 is to regulate the dynamics of the cellular cytoskeleton, specifically the microtubule network. wikipedia.org Microtubules are polymers of α- and β-tubulin dimers that are essential for cell shape, division, and intracellular transport. wikipedia.org Phosphoprotein p19 exerts its regulatory effect by directly interacting with these tubulin dimers. researchgate.netmolbiolcell.org
The main mechanisms by which p19 regulates microtubules are:
Tubulin Sequestration: p19 can bind to two molecules of tubulin heterodimers, forming a stable complex known as the T2S complex. molbiolcell.orgwikipedia.org When tubulin is sequestered in this complex, it is unable to polymerize, thereby reducing the pool of available subunits for microtubule assembly. wikipedia.org
Catastrophe Promotion: p19 is known to increase the frequency of "catastrophes," which are events where growing microtubules switch to a state of rapid disassembly. biologists.com Studies involving the microinjection of anti-p19 antibodies into cells showed a significant reduction in catastrophe frequency and a corresponding increase in the total amount of microtubule polymer. biologists.com
This interaction is tightly regulated by phosphorylation. When p19 is phosphorylated on its several serine residues, its ability to bind tubulin is inhibited, thus negating its microtubule-destabilizing activity. researchgate.net This regulatory mechanism is crucial during mitosis, where phosphorylation of p19 allows for the formation of a stable mitotic spindle. biologists.com Furthermore, p19's interaction with the cytoskeleton is integrated with other signaling pathways; for instance, it physically interacts with the STAT3 protein to control microtubule dynamics during T-cell migration. researchgate.net
| Interaction/Effect | Mechanism | Consequence | Reference |
|---|---|---|---|
| Tubulin Sequestration | Binds two α/β-tubulin heterodimers to form a T2S complex. | Reduces the pool of polymerizable tubulin. | molbiolcell.orgwikipedia.org |
| Microtubule Destabilization | Increases the frequency of microtubule "catastrophes". | Promotes microtubule disassembly. | biologists.com |
| Regulation | Phosphorylation of p19 inhibits its binding to tubulin. | Allows for controlled microtubule assembly (e.g., during mitosis). | researchgate.netbiologists.com |
| Pathway Integration | Interacts with proteins like STAT3. | Regulates microtubule dynamics in specific processes like cell migration. | researchgate.net |
Dynamic Subcellular Translocation (e.g., nuclear)
While predominantly cytosolic, p19 exhibits dynamic translocation to specific subcellular structures in response to cellular events. This relocalization is critical for its function in processes like cell division and development.
During mitosis, p19 and its phosphorylated forms are found associated with the mitotic spindle. biologists.com More specifically, detailed imaging reveals that p19 co-localizes with the Fanconi Anemia C (FANCC) protein at the centrosomes, which are the primary microtubule-organizing centers in animal cells. plos.org This localization is functionally significant, as FANCC is required for the proper phosphorylation of p19 at the centrosomes during cell division. plos.org
Evidence of nuclear translocation also exists for the stathmin protein family. A recently characterized ancient member of the family, STMND1, was found to possess a nuclear localization signal and demonstrates the ability to move into the nucleus. nih.gov This nuclear translocation is dynamically regulated; it is inhibited when the concentration of soluble tubulin in the cell increases, suggesting a mechanism where p19's location is sensitive to the state of the cytoskeleton it regulates. nih.gov Although overexpression experiments can lead to artificial nuclear accumulation, they nonetheless show that the protein is capable of entering the nuclear compartment. biologists.com
The subcellular distribution of p19 is also subject to dynamic changes during early embryonic development. nih.gov In mouse embryos, its localization evolves from a fine punctate pattern to larger speckled clusters that are associated with the outer membranes of cytoplasmic vesicles. nih.gov As the embryo develops into a blastocyst, the protein's distribution changes again, becoming more uniform within the cells of the inner cell mass. nih.gov This illustrates a programmed relocalization that is tied to the protein's specific roles during differentiation and development. nih.gov
Compound and Protein List
| Name | Alias(es) |
| Phosphoprotein p19 | Stathmin 1, Oncoprotein 18 (Op18), STMN1, Metablastin |
| α-tubulin | - |
| β-tubulin | - |
| STAT3 | Signal transducer and activator of transcription 3 |
| FANCC | Fanconi Anemia Complementation Group C |
| STMND1 | Stathmin Domain Containing 1 |
Molecular Interactions and Signaling Interplay of Cytosolic Phosphoprotein P19
Interaction with Microtubules and Tubulin
The primary and most well-characterized function of p19 is its role as a microtubule-destabilizing agent. nih.govmolbiolcell.org It achieves this by directly interacting with tubulin, the fundamental building block of microtubules. nih.govnih.gov This interaction is crucial for regulating the microtubule cytoskeleton, which is essential for numerous cellular processes, including cell division, migration, and intracellular transport. plos.orgcellsignal.com
Mechanism of Microtubule Destabilization
Cytosolic phosphoprotein p19 employs a dual mechanism to destabilize microtubules: tubulin sequestration and promotion of catastrophes. molbiolcell.orgnih.govresearchgate.net
Tubulin Sequestration: Unphosphorylated p19 can bind to two αβ-tubulin heterodimers, forming a stable, non-polymerizable ternary complex often referred to as the T2S complex. nih.govnih.govportlandpress.com By sequestering these tubulin dimers, p19 effectively reduces the pool of available subunits for microtubule polymerization, thereby inhibiting microtubule growth. plos.orgcellsignal.com The formation of this complex involves two helices of p19 binding to a region around helix 10 of α-tubulin, which is critical for the longitudinal interactions within a microtubule. nih.gov
Catastrophe Promotion: In addition to sequestering tubulin, p19 can directly interact with the ends of microtubules, particularly the plus ends, to increase the frequency of "catastrophes". molbiolcell.orgcellsignal.comnih.gov A catastrophe is the abrupt transition from a state of microtubule growth to rapid shortening. cellsignal.com This activity is thought to be mediated by the N-terminus of p19. plos.org The ability to both sequester tubulin and promote catastrophes makes p19 a potent regulator of microtubule dynamics. molbiolcell.orgresearchgate.net Studies have shown that these two activities can be dissociated, for instance by changing the pH, indicating they are distinct functions of the protein. molbiolcell.org
Regulation of Microtubule Assembly and Disassembly Kinetics
The interaction of p19 with tubulin directly impacts the kinetics of microtubule assembly and disassembly. By sequestering tubulin dimers, p19 slows the rate of microtubule elongation. molbiolcell.org Furthermore, by increasing the catastrophe frequency, it promotes the transition to a depolymerizing state. cellsignal.comnih.gov
The regulatory activity of p19 is itself tightly controlled by phosphorylation. nih.govnih.gov The protein has four well-characterized serine phosphorylation sites: Ser16, Ser25, Ser38, and Ser63. nih.govoncotarget.com Phosphorylation at these sites, particularly Ser16 and Ser63, significantly reduces or even abolishes the ability of p19 to bind to tubulin and destabilize microtubules. nih.govnih.govoncotarget.com This phosphorylation-dependent inactivation is crucial for processes like mitosis, where a stable mitotic spindle must be formed. nih.gov During mitosis, p19 is heavily phosphorylated, allowing for microtubule polymerization and spindle assembly. nih.govnih.gov After mitosis, dephosphorylation reactivates p19 to promote microtubule disassembly. nih.gov
| Activity | Mechanism | Key Interacting Region | Regulatory Factor | Reference |
|---|---|---|---|---|
| Tubulin Sequestration | Binds two αβ-tubulin dimers to form a non-polymerizable T2S complex. | Helical domains binding to α-tubulin. | Inhibited by phosphorylation (Ser16, Ser63). | nih.govnih.govportlandpress.com |
| Catastrophe Promotion | Increases the frequency of transition from microtubule growth to shrinkage. | N-terminus. | Inhibited by phosphorylation. | plos.orgcellsignal.comnih.gov |
| Inhibition of Assembly | Reduces the rate of microtubule elongation. | - | Inhibited by phosphorylation. | molbiolcell.org |
| Promotion of Disassembly | Induces loss of microtubule polymer. | - | Inhibited by phosphorylation. | nih.gov |
Direct Protein-Protein Interactions
Beyond its interaction with tubulin, p19 engages in direct protein-protein interactions with several other key cellular proteins, further highlighting its role as a signaling relay molecule. nih.govnih.gov
Interaction with Heat Shock Cognate 70 (Hsc70)
This compound has been shown to interact with members of the Hsp70 family of heat shock proteins, specifically the Heat Shock Cognate 70 (Hsc70). nih.goviiarjournals.org This interaction is specific and has been demonstrated through co-immunoprecipitation and in vitro binding assays. nih.gov Notably, the binding of Hsc70 to p19 is dependent on the phosphorylation state of p19; the interaction does not occur with a "pseudophosphorylated" mutant form of p19. nih.gov Furthermore, the interaction is also regulated by the ATP status of Hsc70, being inhibited in the presence of ATP-Mg++. nih.gov This suggests a potential role for Hsc70 in modulating p19 function or stability in a phosphorylation-dependent manner. nih.goviiarjournals.org
Interaction with CDKs (e.g., CDK4/6)
This compound is a substrate for several Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle. nih.govresearchgate.net Specifically, Ser25 and Ser38 of p19 are targeted for phosphorylation by CDKs. oncotarget.comnih.govplos.org This phosphorylation is a critical event in regulating p19's microtubule-destabilizing activity during the cell cycle. nih.govnih.gov For instance, the inhibition of p19's activity through phosphorylation is necessary for the proper assembly of the mitotic spindle during the G2/M phase transition. nih.gov While direct binding of p19 to CDK4/6 is part of the broader regulatory network of cell cycle progression, the primary interaction is the phosphorylation of p19 by active CDK complexes. It is important to distinguish this compound (stathmin) from the INK4 family of CDK inhibitors, such as p19INK4D, which directly bind to and inhibit CDK4 and CDK6. nih.govnih.gov
Interaction with GRP78
A novel and significant interaction has been identified between p19 and the 78-kDa glucose-regulated protein (GRP78), also known as BiP, a member of the Hsp70 family primarily located in the endoplasmic reticulum. nih.govgsea-msigdb.orgnih.gov This interaction is highly specific and dependent on the phosphorylation of p19 at Ser25 and Ser38. nih.gov The phosphorylation-specific association between p19 and GRP78 has been shown to be crucial for promoting cell migration and is linked to metastasis in breast cancer. nih.govnih.gov The stability of the p19-GRP78 complex is regulated by the MEK kinase pathway. nih.gov This interaction suggests a mechanism by which extracellular signals, transduced through kinase pathways, can modulate p19's function beyond microtubule regulation, linking it to cellular stress responses and metastatic processes. nih.gov
| Interacting Protein | Nature of Interaction | Functional Consequence | Regulatory Factors | Reference |
|---|---|---|---|---|
| Heat Shock Cognate 70 (Hsc70) | Direct binding. | Potential modulation of p19 function/stability. | Dependent on p19 dephosphorylation and ATP status of Hsc70. | nih.goviiarjournals.org |
| Cyclin-Dependent Kinases (CDKs) | Phosphorylation of p19 by CDKs. | Inactivates microtubule-destabilizing activity, allowing cell cycle progression. | Phosphorylation at Ser25 and Ser38. | oncotarget.comnih.govplos.org |
| Glucose-Regulated Protein 78 (GRP78/BiP) | Direct binding. | Promotes cell migration and metastasis. | Dependent on p19 phosphorylation at Ser25/Ser38; regulated by MEK kinase. | nih.govnih.gov |
Interaction with VASP
Stathmin-1 influences the cellular cytoskeleton not only through its direct effects on microtubules but also via its interplay with other regulatory proteins, including the Vasodilator-Stimulated Phosphoprotein (VASP). VASP is a key regulator of actin dynamics, involved in processes such as actin filament elongation and the formation of cellular protrusions. nih.govmdpi.com
Research findings suggest a functional relationship between Stathmin-1 and VASP. Studies in colorectal cancer cell lines have shown that silencing Stathmin-1 expression leads to significant alterations in the expression, subcellular localization, and phosphorylation status of VASP. nih.govnih.gov This connection indicates that Stathmin-1 may help coordinate the microtubule and actin cytoskeletons, a crucial aspect of cell migration and metastasis. nih.gov While Stathmin-1 directly destabilizes microtubules, its indirect influence on VASP activity suggests it plays a broader role in the comprehensive remodeling of the cell's structural framework. nih.govnih.gov VASP's own activity is modulated by phosphorylation, which affects its localization and interaction with actin filaments. nih.govmdpi.com The interplay between Stathmin and VASP highlights a potential crosstalk mechanism between the two major cytoskeletal systems.
Interaction with TBP (if relevant to Stathmin)
A direct physical interaction between the Stathmin protein and the TATA-binding protein (TBP) is not prominently documented in scientific literature. TBP is a general transcription factor essential for the initiation of transcription by binding to the TATA box in gene promoters. uniprot.orgwikipedia.org Its primary interactions are with other components of the transcription machinery, such as TBP-associated factors (TAFs) and transcription factors like TFIIB. wikipedia.org
The relationship between Stathmin and TBP appears to be indirect, occurring at the level of gene regulation rather than direct protein-protein binding. For example, the tumor suppressor protein p53 can repress the transcription of the stathmin gene. nih.gov This process involves p53 binding to the stathmin promoter and recruiting corepressor complexes. nih.gov Separately, p53 has been shown to interact directly with TBP to regulate the transcription of other genes. nih.gov Therefore, while TBP is a crucial component in the transcriptional regulation of countless genes, including stathmin, there is no significant evidence to suggest a functional, direct interaction between the Stathmin protein itself and TBP.
Integration of Diverse Intracellular Signaling Pathways
A primary function of Stathmin is to act as a convergence point for numerous intracellular signaling pathways. biologists.comnih.govwikigenes.org Its activity as a microtubule-destabilizing protein is tightly controlled by a complex pattern of phosphorylation. nih.govmolbiolcell.org In its unphosphorylated state, Stathmin binds to tubulin dimers, preventing their polymerization into microtubules and promoting the disassembly of existing ones. biologists.comiiarjournals.org Phosphorylation of Stathmin on its four conserved serine residues—Ser16, Ser25, Ser38, and Ser63—reduces its affinity for tubulin, thereby inactivating its microtubule-destabilizing activity and permitting microtubule growth and stabilization. nih.goviiarjournals.org
This phosphorylation is dynamically regulated by a host of different protein kinases and phosphatases, which are themselves activated by various extracellular and intracellular cues. researchgate.net This allows the cell to rapidly remodel its microtubule cytoskeleton in response to environmental changes, such as during cell cycle progression, differentiation, or migration. nih.govportlandpress.com For instance, high levels of Stathmin phosphorylation are observed during mitosis, which is essential for the proper formation of the mitotic spindle. nih.govportlandpress.com The integration of these signals allows Stathmin to function as a sophisticated relay molecule, translating external signals into a direct physical response of the cell's internal architecture. molbiolcell.orgthebiogrid.org
The table below summarizes the key kinases that phosphorylate Stathmin and the phosphatases responsible for its dephosphorylation, illustrating its role as a signaling integrator. researchgate.netportlandpress.com
| Regulator Type | Specific Protein | Phosphorylation Site(s) | Associated Signaling / Function |
| Protein Kinases | Mitogen-activated protein kinases (MAPKs) | Ser25, Ser38 | Cell proliferation, response to growth factors |
| Cyclin-dependent kinases (CDKs) | Ser25, Ser38 | Cell cycle progression, mitosis | |
| Protein Kinase A (PKA) | Ser63 | cAMP-mediated signaling | |
| Ca2+/calmodulin-dependent protein kinases (CamKs) | Ser16 | Calcium signaling, neuronal function | |
| Aurora kinase B | Ser16, Ser25 | Mitotic spindle assembly | |
| Protein Phosphatases | Protein Phosphatase 1 (PP1) | Multiple | Dephosphorylation during mitotic exit |
| Protein Phosphatase 2A (PP2A) | Multiple | General dephosphorylation, tumor suppression | |
| Protein Phosphatase 2B (Calcineurin) | Ser16 | Calcium/calmodulin-dependent dephosphorylation |
Physiological and Cellular Functions of Cytosolic Phosphoprotein P19
Regulation of Cell Cycle Progression
The cell cycle is a tightly orchestrated series of events leading to cell division and proliferation. Both p19INK4d and p19/Stathmin are critical at different phases of this process, ensuring its fidelity and proper execution.
The transition from the G1 (Gap 1) to the S (Synthesis) phase is a critical checkpoint controlled by the phosphoprotein p19INK4d, a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors. plos.orgconicet.gov.ar Its primary role is to inhibit CDK4 and CDK6, key enzymes that drive cell cycle progression. nih.gov
Unmodified p19INK4d binds to CDK4 and CDK6, preventing them from forming active complexes with D-type cyclins. pnas.orgnih.gov This inhibition maintains the Retinoblastoma (Rb) protein in its active, hypophosphorylated state, where it sequesters the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry. nih.govnih.gov
The regulation of p19INK4d itself is a multi-layered process. Its expression levels oscillate throughout the cell cycle, with the highest levels observed in the late G1 and S phases. plos.orgnih.gov This periodic expression is driven by the transcription factor E2F1, creating a negative feedback loop: once E2F1 is activated, it induces the expression of p19INK4d, which then inhibits the CDK4/6 complexes that contributed to E2F1's activation, helping to terminate the G1 phase proliferative signal. plos.orgnih.gov
Furthermore, the function of p19INK4d is modulated by stepwise phosphorylation. A cell cycle-independent kinase (p38) phosphorylates Serine 66 (Ser66), followed by phosphorylation of Serine 76 (Ser76) by the cell cycle-dependent kinase CDK1. nih.govpnas.org This sequential phosphorylation leads to a local unfolding of the p19INK4d protein, causing it to dissociate from the CDK6-p19INK4d inhibitory complex. nih.govpnas.org This dissociation activates CDK6, which triggers entry into the S-phase, while the now-free and unfolded p19INK4d is targeted for ubiquitination and proteasomal degradation, ensuring the irreversibility of the G1/S transition. pnas.orgnih.gov
The proper segregation of chromosomes during mitosis is dependent on the formation and function of the mitotic spindle, a structure composed of microtubules. The phosphoprotein p19/Stathmin/Op18 is a critical regulator of microtubule dynamics. nih.govwikipedia.org Its primary function is to destabilize microtubules, which it achieves by sequestering free α/β-tubulin dimers (preventing their polymerization) and by promoting catastrophe events (the transition from microtubule growth to shrinkage). wikipedia.orgmolbiolcell.org
During interphase, Stathmin's activity helps maintain the dynamic nature of the microtubule cytoskeleton. molbiolcell.org However, for the mitotic spindle to assemble, microtubule polymerization must be favored. This is achieved by the inactivation of Stathmin through extensive phosphorylation at four key serine residues (Ser16, Ser25, Ser38, and Ser63 in humans) during mitosis. nih.govwikipedia.org Phosphorylation, carried out by kinases such as cyclin-dependent kinases (CDKs) and Aurora kinases, weakens Stathmin's ability to bind tubulin, thereby increasing the pool of available tubulin for microtubule assembly and allowing the formation of a stable mitotic spindle. nih.govwikipedia.orgpnas.org
The failure to inactivate Stathmin via phosphorylation during mitosis leads to a block in the process, as the constitutively active protein prevents the formation of a functional spindle. nih.govmolbiolcell.org Conversely, as cells exit mitosis and enter the next G1 phase, Stathmin is dephosphorylated by protein phosphatases, restoring its microtubule-destabilizing activity for the subsequent interphase. nih.gov
Table 1: Key Proteins Interacting with p19 Variants in Cell Cycle Regulation
| p19 Variant | Interacting Protein/Complex | Function of Interaction | Relevant Phase |
|---|---|---|---|
| p19INK4d | CDK4 / CDK6 | Inhibition of kinase activity, preventing Rb phosphorylation. nih.gov | G1 Phase |
| p19INK4d | E2F1 Transcription Factor | E2F1 induces p19INK4d expression in a negative feedback loop. plos.orgnih.gov | Late G1/S Phase |
| p19INK4d | p38 Kinase / CDK1 | Sequential phosphorylation of p19INK4d, leading to its inactivation and degradation. nih.gov | G1/S Transition |
| p19/Stathmin | α/β-tubulin dimers | Sequestration of tubulin, preventing microtubule polymerization. wikipedia.org | Interphase |
| p19/Stathmin | CDKs / Aurora Kinases | Phosphorylation of Stathmin, leading to its inactivation. nih.govpnas.org | Mitosis |
| p19/Stathmin | Protein Phosphatases (e.g., PP1, PP2A) | Dephosphorylation of Stathmin, restoring its activity. nih.gov | G1 Phase |
Contribution to Cell Proliferation Control
Through its role as a CDK inhibitor, p19INK4d is a direct contributor to the control of cellular proliferation. By enforcing the G1 checkpoint, it acts as a negative regulator, preventing uncontrolled cell division. plos.orgconicet.gov.ar The loss or inactivation of p19INK4d can lead to increased cell proliferation. nih.gov For instance, studies in mice have shown that the loss of p19INK4d results in pituitary hyperplasia and tumors, associated with increased activity of Cdk4 and Cdk6 and enhanced phosphorylation of the Rb protein. nih.govcancerindex.org
The induction of p19INK4d by the E2F1 transcription factor is a key mechanism for terminating the G1 phase proliferative signal. plos.orgnih.gov Specific inhibition of this pathway has been shown to stimulate cell proliferation and increase the proportion of cells entering the S phase. nih.gov Thus, p19INK4d is part of a crucial feedback mechanism that limits the activity of pro-proliferative factors, ensuring that cell division is properly coordinated. plos.org
Modulator of Cellular Differentiation
Cellular differentiation often requires cells to exit the cell cycle and acquire specialized functions. Both p19INK4d and p19/Stathmin are implicated in this process across different cell lineages.
The phosphoprotein p19/Stathmin is highly abundant in the developing nervous system and plays an essential role in neuronal differentiation. nih.govsemanticscholar.org Its expression is tightly regulated, being high in immature, developing neurons and decreasing as the cells mature. biologists.commolbiolcell.org Stathmin's function in this context is linked to its primary role in regulating microtubule dynamics, which is fundamental for the processes of neurite outgrowth and synaptic formation. molbiolcell.orgnih.gov
Studies using PC12 cells, a model for neuronal differentiation, have shown that blocking Stathmin expression prevents nerve growth factor (NGF)-stimulated differentiation into sympathetic-like neurons. nih.govsemanticscholar.org This effect is mediated through the mitogen-activated protein kinase (MAPK) signaling pathway, where NGF-induced MAPK activity leads to the phosphorylation and regulation of Stathmin. semanticscholar.org The controlled destabilization of microtubules by Stathmin is therefore a key event that allows for the structural plasticity required for a neuron to extend axons and dendrites and form a functional network. biologists.com
Both p19INK4d and p19/Stathmin have been identified as important regulators in the differentiation of hematopoietic cells, including the erythroid lineage which gives rise to red blood cells. nih.govbiorxiv.org
Recent findings have uncovered a critical, cell-cycle-independent role for p19INK4d during the final stages of human erythroid differentiation. nih.gov In this context, p19INK4d knockdown was found to impair terminal differentiation, reduce cell growth, and increase apoptosis in late-stage erythroblasts. This function is mediated through the post-transcriptional regulation of the master erythroid transcription factor GATA1. p19INK4d appears to modulate GATA1 protein levels via the HSP70 chaperone, which is essential for GATA1 stability and function. nih.gov
Separately, p19/Stathmin is also required for normal erythroid differentiation. biorxiv.orgbiorxiv.org Its expression is high in hematopoietic stem cells and decreases as differentiation proceeds. Inhibition of Stathmin in erythroleukemic cells has been shown to block their differentiation, indicating its importance in this lineage. biorxiv.org
Table 2: Research Findings on p19 in Cellular Differentiation
| p19 Variant | Cell Lineage | Key Research Finding |
|---|---|---|
| p19/Stathmin | Neuronal | Depletion of Stathmin prevents NGF-stimulated neurite outgrowth in PC12 cells. nih.govsemanticscholar.org |
| p19/Stathmin | Neuronal | Stathmin expression is downregulated during cerebellar development, which is necessary for proper dendritic arborization. biologists.com |
| p19INK4d | Erythroid | Plays a cell-cycle-independent role in terminal erythroid differentiation by post-transcriptionally regulating GATA1 protein levels. nih.gov |
| p19/Stathmin | Erythroid | Stathmin expression is important for normal erythroid differentiation; its inhibition blocks the process in erythroleukemic cells. biorxiv.orgbiorxiv.org |
| p19INK4d | Hematopoietic | Involved in regulating hematopoietic stem cell quiescence and response to genotoxic stress. nih.gov |
Myoblast and Osteoblast Differentiation
The expression of p19 mRNA is closely linked to the differentiation state of myoblasts and osteoblasts. In murine C2 myoblasts and primary fetal rat osteoblasts, p19 mRNA is found in abundance in replicating, undifferentiated cells. nih.gov However, as these cells undergo differentiation, the levels of p19 mRNA decrease to become undetectable. nih.govvulcanchem.com This pattern of expression, where high levels are present in proliferating cells and absent in their differentiated counterparts, suggests a role for p19 in maintaining an undifferentiated state or in the early stages of the differentiation process. nih.gov The essential role of stathmin (p19) in myoblast C2C12 for vertical vibration-induced myotube formation has been noted. nih.gov Furthermore, stathmin is recognized for its essential role in maintaining postnatal bone mass by regulating the functions of both osteoblasts and osteoclasts. nih.gov
Table 1: Expression of p19 mRNA during Myoblast and Osteoblast Differentiation
| Cell Type | State | p19 mRNA Abundance |
| Murine C2 Myoblasts | Replicating | Abundant |
| Differentiated | Undetectable | |
| Primary Fetal Rat Osteoblasts | Replicating | Abundant |
| Differentiated | Undetectable |
Lymphocyte Activation and Differentiation
The involvement of p19 is also evident in the process of lymphocyte activation and differentiation. In resting human peripheral blood lymphocytes, p19 mRNA is virtually undetectable. nih.gov However, upon stimulation that leads to blast transformation, a process of differentiation and proliferation, the expression of p19 mRNA is strongly induced in both B and T cells. nih.gov This induction suggests that p19 is a key component in the molecular machinery that governs lymphocyte activation. Stathmin's role extends to the phosphorylation of the microtubule network during T cell activation, which leads to an increased microtubule growth rate. nih.gov
Spermatogenesis and Male Gamete Differentiation
Cytosolic phosphoprotein p19 plays a significant, transient role in the complex process of spermatogenesis, indicating its importance in male gamete differentiation. researchgate.net The expression of p19 is abundant in the testis and is developmentally regulated. researchgate.net
Immunohistochemical studies on adult rat testis have revealed that p19 is exclusively present in germ cells at specific stages of spermatogenesis. researchgate.net Its expression commences after the germ cells have entered the prophase of meiosis. researchgate.net The protein is abundant in spermatocytes until the completion of meiosis and subsequently declines to undetectable levels in maturing spermatids. researchgate.net This transient expression pattern strongly suggests a functional role for p19 during the differentiation of male gametes. researchgate.net
Further research has utilized the expression of p19 as a marker for pachytene spermatocytes to monitor meiotic differentiation in vitro. oup.comoup.com The differentiation of pachytene spermatocytes into round spermatids is accompanied by a decrease in the expression of genes like p19, which are highly expressed in the earlier stage. oup.comoup.com
Table 2: Research Findings on p19 in Spermatogenesis
| Finding | Organism/Cell Type | Significance |
| p19 is detectable only in germ cells. | Adult Rat Testis | Indicates a specific role in gamete development. |
| Expression begins after entering meiotic prophase. | Rat Spermatocytes | Pinpoints the timing of p19 function to meiotic stages. |
| Abundant in spermatocytes, declines in spermatids. | Rat Germ Cells | Suggests a role in the transition from spermatocyte to spermatid. |
| p19 mRNA levels decrease as pachytene spermatocytes differentiate. | Rat Seminiferous Tubules (in culture) | Confirms the transient nature of p19 expression during meiosis. |
Role in Neuronal Development and Axonal Microtubule Integrity
This compound, also known as stathmin in this context, is crucial for neuronal development and the maintenance of axonal microtubule integrity. nih.govplos.org Its expression is abundant in the developing nervous system. nih.govnih.gov
In the developing rat central nervous system, p19 immunoreactivity appears in young, postmitotic neurons around embryonic day 12-13. nih.gov It is found in high levels in most immature neurons and glia, and its expression diminishes as these cells fully differentiate. nih.gov This stage-specific expression suggests that p19 is involved in the early stages of neuronal and glial differentiation. nih.gov
Stathmin/p19 regulates microtubule dynamics by sequestering tubulin dimers, preventing their polymerization, and by directly promoting the disassembly of existing microtubules. plos.org This function is critical for maintaining the integrity of axonal microtubules. plos.orgnih.gov Studies in Drosophila have shown that the loss of stathmin function leads to severe disruptions in the abundance and organization of axonal microtubules, resulting in neurological defects. plos.org In mice, while a developmental phenotype may not be apparent, aging stathmin-deficient mice develop an axonopathy affecting both the central and peripheral nervous systems, characterized by irregular axoplasm and axonal degeneration. nih.gov This indicates an essential role for stathmin in the long-term maintenance of axonal integrity. nih.gov The family of stathmin phosphoproteins, which includes p19 and SCG10, is highly expressed in the nervous system and is involved in controlling microtubule dynamics, a process vital for neurite outgrowth and synapse formation. sigmaaldrich.cnmolbiolcell.org
Involvement in Cellular Responses to Extracellular Stimuli (e.g., growth factors)
This compound is a key player in the signal transduction pathways that are initiated by various extracellular stimuli, including growth factors. nih.govpublish.csiro.au It is a cytosolic protein whose phosphorylation is regulated by a multitude of extracellular signals that control cellular proliferation and differentiation. semanticscholar.org
The phosphorylation of p19 is a common downstream event following the activation of receptors for several growth factors. nih.gov For instance, nerve growth factor (NGF) stimulates the phosphorylation of stathmin/p19 in PC12 cells, a process dependent on the mitogen-activated protein kinase (MAPK) pathway. semanticscholar.org Depletion of stathmin in these cells prevents NGF-stimulated differentiation, highlighting its essential role in the NGF-induced signaling cascade that leads to neuronal differentiation. semanticscholar.org
The expression of p19 is also modulated by growth factors. nih.gov This connection has led to the hypothesis that the phosphorylation of p19 may be a crucial mechanism by which growth factors exert control over cell differentiation. nih.gov The p19/SCG10 gene family, to which p19 belongs, encodes proteins implicated in signal transduction during the differentiation of mammalian cells, often initiated by growth factors. publish.csiro.au The response to growth factors can be complex, with different factors potentially activating parallel signaling pathways. hubrecht.eu
Research Methodologies for Investigating Cytosolic Phosphoprotein P19
Biochemical and Biophysical Techniques
A cornerstone of p19 research involves its isolation and functional characterization using a suite of biochemical and biophysical methods. These techniques allow for the detailed examination of the protein's intrinsic properties and its interactions with key cellular components.
Protein Purification and Characterization
The purification of p19 is a fundamental step for in vitro studies. Recombinant human p19 is commonly expressed in Escherichia coli, which can produce high levels of the protein, sometimes reaching up to 20% of the total bacterial protein. nih.gov The purification process typically involves standard chromatography techniques. origene.commybiosource.com For instance, a multi-step procedure might include ammonium (B1175870) sulfate (B86663) fractionation, followed by sequential chromatography on DEAE-cellulose and phenyl-Sepharose, and finally, fast protein liquid chromatography (FPLC) using Mono Q and C8 reverse-phase columns. researchgate.net The yield from such procedures can be in the range of 0.3-0.5 mg of p19 per kilogram of bovine brain tissue. researchgate.net
Once purified, the biochemical properties of the recombinant protein are characterized and compared to the native protein. nih.gov Characterization has revealed that p19 is an asymmetrically shaped monomer with a molecular weight of approximately 19,000 Daltons. researchgate.net Circular dichroism studies have indicated that p19 likely contains about 45% of its sequence in an alpha-helical conformation. nih.gov It has also been observed that p19 can be isolated as a mixture of an unphosphorylated form and three phosphoforms, indicating multisite phosphorylation. researchgate.net
In Vitro Phosphorylation Assays
In vitro phosphorylation assays are crucial for identifying the kinases that target p19 and for studying the functional consequences of its phosphorylation. These assays typically involve incubating purified p19 with a specific kinase in the presence of ATP, often radiolabeled, to detect the transfer of a phosphate (B84403) group.
Several kinases have been shown to phosphorylate p19 in vitro. For example, purified p19 is a good substrate for both cyclic AMP-dependent protein kinase (PKA) and p34cdc2. nih.gov Kinase interacting with stathmin (KIS) has also been shown to phosphorylate recombinant stathmin. nih.gov Furthermore, Aurora A kinase can phosphorylate purified stathmin in vitro, with Serine 16 and Serine 63 being the target sites. nih.gov In contrast, while Polo-like kinase 1 (Plk1) does not appear to phosphorylate stathmin directly, stathmin can inhibit Plk1 autophosphorylation in a dose-dependent manner. nih.gov
These assays often utilize site-directed mutagenesis to pinpoint specific phosphorylation sites. For instance, mutating Serine 63 to alanine (B10760859) resulted in a tenfold decrease in phosphorylation by PKA, confirming Ser-63 as the primary target for this kinase. nih.gov Similarly, mutating Serine 38 to alanine greatly reduced or abolished phosphorylation by KIS, identifying it as the target residue for this kinase. nih.gov
The Epstein-Barr virus kinase BGLF4 has also been demonstrated to phosphorylate GST-stathmin in vitro. researchgate.net The results of these assays are often visualized using techniques like autoradiography after gel electrophoresis.
| Kinase | p19 Phosphorylation Site(s) | Effect of Phosphorylation |
| Cyclic AMP-dependent protein kinase (PKA) | Ser16, Ser63 | Attenuates microtubule-destabilizing activity |
| p34cdc2/CDK1 | Ser25, Ser38 | Inactivates p19, promoting mitotic spindle assembly |
| Kinase interacting with stathmin (KIS) | Ser38 | Leads to p19 degradation |
| Aurora A | Ser16, Ser63 | Regulates mitotic entry |
| MAP Kinases | Ser25, Ser38 | Modulates microtubule dynamics in response to extracellular signals |
Tubulin Binding and Microtubule Polymerization Assays
The primary function of p19 is to regulate microtubule dynamics by interacting with tubulin. Assays that measure this interaction are therefore central to understanding its mechanism of action.
Tubulin binding assays have demonstrated that p19 binds to tubulin heterodimers. pnas.org The binding affinity is pH-dependent, with tighter binding observed at pH 6.8 compared to pH 7.5. molbiolcell.org This interaction can lead to the sequestration of tubulin dimers, preventing them from polymerizing into microtubules. nih.govaai.org The stoichiometry of this complex has been reported to be one molecule of p19 to two molecules of tubulin (T2S complex). pnas.orgnih.gov
Microtubule polymerization assays monitor the formation of microtubules from tubulin subunits over time, often by measuring the increase in turbidity or absorbance at 340 nm. researchgate.net In these assays, the addition of unphosphorylated p19 inhibits microtubule formation. researchgate.net This inhibitory effect is a key aspect of p19's function as a microtubule-destabilizing protein. mybiosource.com The assays can also be used to study how factors like phosphorylation or the presence of certain drugs affect p19's activity. For example, phosphorylation of p19 diminishes its ability to inhibit microtubule assembly. nih.gov
Proteomic and Mass Spectrometry Approaches
Proteomic and mass spectrometry techniques have revolutionized the study of p19 by enabling high-throughput analysis of its expression levels, post-translational modifications, and interaction partners.
Two-Dimensional Gel Electrophoresis (2D-PAGE)
Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for separating complex protein mixtures based on two independent properties: isoelectric point (pI) in the first dimension and molecular weight in the second. wikipedia.org This high-resolution separation is particularly well-suited for analyzing the different phosphorylated forms (phospho-isoforms) of p19. thermofisher.comnih.gov
2D-PAGE has been instrumental in identifying and characterizing the various phospho-isoforms of p19 that exist within cells. researchgate.net The unphosphorylated form of p19 has a pI of approximately 6.2, while its phosphorylated forms have more acidic pIs, for example, 5.8, 5.6, and 5.2. researchgate.net By separating cell lysates using 2D-PAGE and then performing Western blotting with anti-p19 antibodies, researchers can visualize the shifts in pI that correspond to different phosphorylation states. This method has been used to show that stress can induce rapid phosphorylation of p19 at Serine 38. researcher.life
Furthermore, 2D-PAGE has been employed in comparative proteomic studies to identify changes in p19 expression levels in different biological contexts, such as in the developing pancreas of pigs and in the brains of young versus old humans. nih.govkoreamed.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) is an indispensable tool for the detailed characterization of proteins, including the precise identification of post-translational modifications like phosphorylation. acs.org In this technique, proteins are first digested into smaller peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer.
LC-MS/MS has been used extensively to map the phosphorylation sites of p19. nih.gov By comparing the mass spectra of peptides from phosphorylated and unphosphorylated p19, researchers can identify the specific amino acid residues that are modified. This approach has been used to confirm the in vivo phosphorylation of p19 at Serine 25 and Serine 38. nih.gov The technique is sensitive enough to detect peptides with an incremental mass of 80 atomic mass units, which corresponds to the addition of a phosphate group. nih.gov
In addition to identifying phosphorylation sites, LC-MS/MS can be used for quantitative proteomics to measure changes in p19 expression levels between different samples. oncotarget.com For example, it has been used to identify p19 as a differentially expressed protein in Smn-knockdown cells, a model for spinal muscular atrophy. oup.com The combination of immunoprecipitation with LC-MS/MS has also been used to identify proteins that interact with p19. ebi.ac.uk
| Technique | Application in p19 Research | Key Findings |
| 2D-PAGE | Separation and identification of p19 phospho-isoforms. | Revealed multiple phosphorylated forms of p19 with different isoelectric points. researchgate.net |
| LC-MS/MS | Precise mapping of phosphorylation sites. | Identified Ser25 and Ser38 as in vivo phosphorylation sites. nih.gov |
| LC-MS/MS | Quantitative analysis of p19 expression. | Showed altered p19 levels in disease models like spinal muscular atrophy. oup.com |
| LC-MS/MS | Identification of interacting proteins. | Uncovered proteins that associate with p19 in the cell. ebi.ac.uk |
Phosphoproteomic Profiling and Quantitative Analysis (e.g., Isobaric Tagging)
To comprehend the regulatory role of phosphorylation on p19, researchers utilize advanced phosphoproteomic techniques. These methods allow for the identification of phosphorylation sites and the quantification of changes in phosphorylation levels in response to various stimuli.
Two-dimensional gel electrophoresis coupled with Western blotting has been a foundational technique to separate and identify different phosphorylated forms of p19. For instance, in P19 embryonal carcinoma cells, this method revealed the existence of multiple phosphorylated isomers of the Stra8 protein, a related phosphoprotein, with different forms being prominent depending on the specific retinoic acid treatment. researchgate.net This approach provides a visual representation of the protein's phosphorylation state.
Another powerful tool is the use of specific antibodies that recognize phosphorylated forms of the protein. While not explicitly detailed for p19 in the provided context, the general principle involves using antibodies that target specific phospho-serine, -threonine, or -tyrosine residues to detect and quantify phosphorylation events through techniques like Western blotting or ELISA. researchgate.net
Isobaric tagging for relative and absolute quantitation (iTRAQ) and similar quantitative mass spectrometry-based approaches represent the cutting edge of phosphoproteomic analysis. Although not directly mentioned in the provided search results for p19, these methods are widely used in the field to precisely measure changes in protein phosphorylation across different experimental conditions. They involve labeling peptides from different samples with unique isobaric tags, which then allows for the simultaneous identification and quantification of thousands of phosphopeptides in a single experiment.
Cellular and Molecular Biology Techniques
A cornerstone of p19 research lies in the application of a wide range of cellular and molecular biology techniques to investigate its expression, localization, and function within the cell.
Immunodetection (Western Blotting, Immunofluorescence, Immunohistochemistry)
Immunodetection methods are fundamental to visualizing and quantifying p19 protein levels and determining its subcellular localization.
Western Blotting: This technique is routinely used to determine the relative abundance of p19 protein in various cell and tissue extracts. biocompare.com For example, Western blot analysis has been employed to monitor the knockdown of Skp1 p19 expression after siRNA treatment and to detect p19 ARF protein in different mouse cell lines. scbt.comcellsignal.comcellsignal.com It has also been used to show that the expression of p19 mRNA, as determined by Northern blotting, parallels the distribution of the p19 protein assessed by immunocytochemistry, suggesting pre-translational control of its expression. nih.gov
Immunofluorescence: This method allows for the visualization of p19 within cells, providing insights into its subcellular distribution. For instance, immunofluorescence has been used to show that p19 protein is present in both the cell nuclei and cytoplasm. scispace.com In studies of other phosphoproteins like Stathmin 1 (also known as pp19), immunofluorescence has been used in cell lines like SH-SY-5Y and PC-12 to observe its localization. biocompare.comthermofisher.com
Immunohistochemistry: This technique is applied to tissue sections to study the distribution of p19 in the context of complex tissues. Immunohistochemical studies have revealed the localization of p19 in the developing human exocrine pancreas and in the synovial joints of patients with rheumatoid arthritis. nih.govnih.gov It has also been used to define the cell types expressing p19 in the rat central nervous system during development, showing its presence in immature neurons and glia. nih.gov
Table 1: Applications of Immunodetection Techniques in p19 Research
| Technique | Application | Findings | Cell/Tissue Type |
| Western Blotting | Monitoring p19 knockdown | Confirmed reduced Skp1 p19 protein levels after siRNA treatment. scbt.com | Mouse cells |
| Detecting p19 ARF expression | Identified endogenous levels of p19 ARF protein. cellsignal.comcellsignal.com | Mouse cell lines | |
| Correlating mRNA and protein levels | Showed that p19 protein levels parallel mRNA levels. nih.gov | Rat brain | |
| Immunofluorescence | Subcellular localization | Demonstrated that p19 is present in both the nucleus and cytoplasm. scispace.com | Not specified |
| Localization of related phosphoproteins | Visualized Stathmin 1 (pp19) in neuronal cell lines. biocompare.comthermofisher.com | SH-SY-5Y, PC-12 cells | |
| Immunohistochemistry | Tissue distribution | Localized p19 in developing human pancreas and rheumatoid arthritis synovial tissue. nih.govnih.gov | Human pancreas, synovial tissue |
| Developmental expression | Identified p19 in immature neurons and glia in the developing rat CNS. nih.gov | Rat brain |
Gene Expression Analysis (Northern Blot, mRNA Quantification)
Analyzing the expression of the gene encoding p19 at the mRNA level provides critical information about its regulation.
Northern Blotting: This technique is used to detect and quantify p19 mRNA transcripts. Northern blot analysis has been utilized to show that p19 mRNA levels vary widely between different tissues and that its expression is developmentally regulated. nih.govscispace.com For instance, it was found that p19 mRNA is abundant in replicating C2 myoblasts and decreases during differentiation. nih.gov Furthermore, studies have shown stage-specific expression of p19 mRNA in the mouse uterus and placenta. nih.gov
mRNA Quantification (RT-qPCR): Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a more sensitive method for quantifying mRNA levels. While the provided results primarily mention Northern blotting for p19, RT-qPCR is a standard modern technique for gene expression analysis and has been used to measure the expression of neuronal markers during the differentiation of P19 cells, a process where p19 is likely involved. nih.gov
Table 2: Gene Expression Analysis of p19
| Technique | Application | Findings | Cell/Tissue Type |
| Northern Blotting | Tissue-specific expression | Revealed wide variation in p19 mRNA levels across different tissues. nih.govscispace.com | Various tissues |
| Developmental regulation | Showed that p19 mRNA is abundant in replicating myoblasts and decreases upon differentiation. nih.gov | Murine C2 myoblasts | |
| Stage-specific expression | Detected stage-specific expression of p19 mRNA in the mouse uterus and placenta. nih.gov | Mouse uterus and placenta | |
| RT-qPCR | Neuronal differentiation marker analysis | Quantified the expression of key neuronal markers during P19 cell differentiation. nih.gov | P19 embryonal carcinoma cells |
Genetic Manipulation (Antisense Oligonucleotides, siRNA knockdown, Overexpression)
Altering the expression levels of p19 through genetic manipulation is a powerful strategy to investigate its function.
Antisense Oligonucleotides & siRNA Knockdown: These techniques are used to specifically reduce or "knock down" the expression of p19, allowing researchers to observe the resulting cellular effects. For example, siRNA-mediated knockdown has been successfully used to silence the Skp1 p19 gene in mouse cells, with the efficiency of the knockdown validated by Western blotting. scbt.com The development of protocols for siRNA-mediated knockdown in P19 cells during their differentiation into neurons provides a valuable tool for studying the role of genes like p19 in neurogenesis. nih.gov The tombusvirus p19 protein itself is a known suppressor of RNA interference and has been engineered to produce siRNAs in bacteria for efficient gene knockdown in mammalian cells. childrenshospital.orgharvard.eduduke.edu
Overexpression: Conversely, increasing the expression of p19 can help to elucidate its functions. P19 cells are amenable to transfection, allowing for the introduction of DNA encoding recombinant genes and the creation of stable cell lines that overexpress specific proteins. nih.govnih.gov This approach can be used to study the effects of elevated p19 levels on cellular processes like differentiation and signal transduction.
Cell Culture Models (e.g., P19 embryonal carcinoma cells, PC12 cells, Jurkat cells, HL-60 cells)
Various cell culture models have been instrumental in studying p19.
P19 Embryonal Carcinoma Cells: These pluripotent mouse cells are a widely used model to study cellular differentiation, particularly into neuronal and muscle lineages. cytion.comjohnshopkins.eduoup.com They can be induced to differentiate by treatment with agents like retinoic acid or dimethyl sulfoxide (B87167) (DMSO). nih.govahajournals.org The amenability of P19 cells to genetic manipulation makes them an excellent system for studying the role of genes like p19 in developmental processes. nih.govjohnshopkins.edu Global gene expression profiling and analysis of alternative splicing have been performed in P19 cells to understand the molecular events during their differentiation. nih.govplos.org
PC12 Cells: This cell line, derived from a rat pheochromocytoma, is a common model for studying neuronal differentiation and signaling. The related phosphoprotein stathmin 1 (pp19) has been studied in PC-12 cells using immunofluorescence. thermofisher.com
Jurkat Cells: This human T-lymphocyte cell line is used in studies of the immune system and cancer. Jurkat cells have been used to investigate the effects of histone deacetylase inhibitors on the expression of p19INK4d and to study apoptotic signaling pathways. nih.govnih.gov Western blot analysis of caspase 3 cleavage products, including p17 and p19, has also been performed in Jurkat cells. ptglab.com
HL-60 Cells: A human promyelocytic leukemia cell line used in studies of myeloid differentiation and cancer. While not directly linked to cytosolic phosphoprotein p19 in the provided results, they are a common model system in cell biology.
Q & A
Basic Research Questions
Q. What experimental techniques are most reliable for detecting cytosolic phosphoprotein p19 expression and phosphorylation in mammalian cells?
- Methodological Answer :
- Northern Blot Analysis : Used to quantify p19 mRNA levels in tissues/cell lines (e.g., detecting developmental regulation in brain and testis) .
- Immunohistochemistry/Immunofluorescence : Employ antibodies specific to p19 for localization in cryostat sections or primary cultures (e.g., identifying germ cell-specific expression in testis) .
- Western Blot : Detects p19 protein levels and phosphorylation status using phospho-specific antibodies (e.g., analyzing caspase-3 and PARP cleavage in apoptosis studies) .
- RT-PCR : Validates splice variants or tissue-specific expression (e.g., distinguishing p19 from SCG10 in testis) .
Q. How is p19 expression regulated during mammalian development, and what tissues show the highest expression?
- Methodological Answer :
- Developmental Regulation : p19 mRNA is 15-fold more abundant in newborn vs. adult rat brain, with peak expression in embryonic liver (day 17) .
- Tissue Specificity : Predominantly expressed in brain (immature neurons, oligodendrocyte precursors) and testis (spermatocytes), with negligible levels in liver hepatocytes .
- Experimental Validation : Use in situ hybridization or RNA-seq to map spatiotemporal expression and compare across developmental stages .
Advanced Research Questions
Q. What mechanistic insights explain the dual role of p19 in differentiation and apoptosis, and how can conflicting data be resolved?
- Methodological Answer :
- Differentiation Context : In murine erythroleukemia cells, p19 mRNA decreases during differentiation, while in lymphocytes, it is induced during blast transformation . Use lineage-specific markers (e.g., BrdU labeling) to confirm postmitotic status in neuronal precursors .
- Apoptosis Pathway : In Raji cells, p19 induces caspase-3 cleavage and PARP activation; validate via pharmacological inhibition (e.g., caspase inhibitors) and mitochondrial cytochrome c release assays .
- Resolving Contradictions : Conduct dual-labeling experiments (e.g., TUNEL assay + p19 immunofluorescence) to determine if apoptosis occurs in p19-expressing vs. non-expressing populations .
Q. How does phosphorylation modulate p19’s interaction with signaling cascades, and what assays are optimal for mapping these networks?
- Methodological Answer :
- Phosphorylation Profiling : Use in vitro kinase assays with cAMP-dependent protein kinase or growth factor-stimulated cells to identify phosphorylation sites .
- Interaction Mapping : Combine co-immunoprecipitation (Co-IP) with mass spectrometry to identify binding partners (e.g., NF-κB in THP-1 cells) .
- Functional Validation : CRISPR/Cas9 knockout models to assess phosphorylation-dependent phenotypes (e.g., differentiation blockade in C2 myoblasts) .
Q. What experimental designs are critical for studying stage-specific p19 expression in spermatogenesis?
- Methodological Answer :
- Cell Synchronization : Use testis sections staged via PAS-hematoxylin staining to isolate spermatocytes (p19-positive) vs. spermatids (p19-negative) .
- Cross-Validation : Confirm absence of SCG10 mRNA via Northern blot to exclude off-target effects in immunohistochemistry .
- Functional Studies : RNA interference in primary germ cell cultures to assess p19’s role in meiotic progression .
Data Contradiction Analysis
Q. Why do studies report conflicting p19 expression patterns in proliferating vs. postmitotic cells?
- Methodological Answer :
- Cell Line Variability : p19 is expressed in postmitotic neuronal precursors but decreases in differentiating C2 myoblasts (proliferating). Use EdU/BrdU labeling to correlate expression with cell cycle status .
- Tissue-Specific Isoforms : Screen for alternative splicing variants (e.g., via RNA-seq) that may exhibit divergent functions .
- Technical Artifacts : Optimize RNA extraction protocols for low-abundance transcripts in tissues like spleen or kidney .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
